molecular formula C20H16F3N3O2 B11391711 1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391711
M. Wt: 387.4 g/mol
InChI Key: KFBJFXHTHKIEKP-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group and the ethylphenyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethylphenyl)-3-(2-(trifluoromethyl)phenyl)urea
  • 1-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Uniqueness

1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, including the pyridazine ring and the presence of both ethylphenyl and trifluoromethyl groups

Properties

Molecular Formula

C20H16F3N3O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C20H16F3N3O2/c1-2-13-7-9-14(10-8-13)26-12-11-17(27)18(25-26)19(28)24-16-6-4-3-5-15(16)20(21,22)23/h3-12H,2H2,1H3,(H,24,28)

InChI Key

KFBJFXHTHKIEKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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